4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol
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Overview
Description
The compound “4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol” is a type of therapeutic compound . It is a 4-substituted-6-isopropyl-benzene 1,3-diol compound, which is known to inhibit heat shock protein 90 (HSP90) function .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as FT-IR, 1H NMR, MS, UV-visible, and fluorescence spectroscopy . These techniques can confirm the chemical structures of synthesized compounds .Chemical Reactions Analysis
The compound “this compound” may undergo various chemical reactions. For instance, it may participate in free radical bromination, nucleophilic substitution, and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, its photophysical properties, such as its molar extinction coefficients, fluorescence quantum yields, and lifetimes, can be determined and compared with those of similar compounds . Its electrochemical behaviors can also be examined using cyclic voltammetry .Scientific Research Applications
Synthesis and Characterization
The compound 4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol and its derivatives are of interest due to their potential applications in various fields of scientific research. For example, compounds related to this chemical structure have been synthesized and characterized to explore their properties and potential applications. The synthesis of such compounds often involves complex chemical reactions, such as the Ullman coupling reaction, to create new molecules with desired functionalities. These synthesized compounds are then characterized using techniques like NMR, IR, MS, and elemental analysis to confirm their structures and properties (Veettil & Haridas, 2009).
Molecular Structure and Interactions
The molecular structure and interactions of related compounds have been studied to understand their behavior and potential applications. For instance, the conformation and dihedral angles of such molecules can provide insights into their stability and reactivity. These structural aspects can influence the compound's properties and its interactions with other molecules, which is crucial for applications in materials science, pharmacology, and other areas (Fun, Suwunwong, & Chantrapromma, 2011).
Potential Applications in Material Science
Compounds with the this compound structure could find applications in material science, particularly in the development of new materials with specific optical, electronic, or mechanical properties. Their unique molecular structures can contribute to the design of materials with desired features such as conductivity, flexibility, or luminescence, which are important for electronic devices, sensors, and other technological applications (Frey et al., 2001).
Spectroscopic and Computational Studies
Spectroscopic and computational studies of these compounds provide valuable information about their electronic structures and potential functionalities. Quantum mechanical calculations, along with spectroscopic techniques like FT-IR, FT-Raman, and UV-Vis, help in understanding the molecular vibrations, electronic transitions, and other properties that are essential for applications in fields like photonics and molecular electronics (Govindasamy & Gunasekaran, 2015).
Catalysis and Chemical Reactions
Certain derivatives of this compound have been explored as catalysts or intermediates in chemical reactions, highlighting their potential utility in synthetic chemistry. The ability of these compounds to act as catalysts or to participate in chemical transformations can lead to the development of new synthetic pathways and the production of valuable chemical products (Karimi-Jaberi et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-[4-(4-bromophenyl)-1H-pyrazol-5-yl]benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c16-10-3-1-9(2-4-10)13-8-17-18-15(13)12-6-5-11(19)7-14(12)20/h1-8,19-20H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMRQICJTLTLTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN=C2)C3=C(C=C(C=C3)O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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